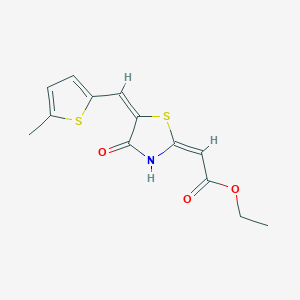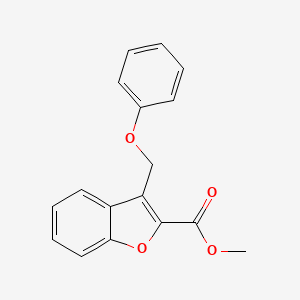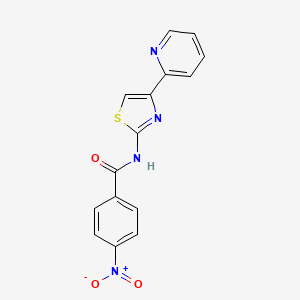
4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of WAY-658650 involves several steps, starting with the preparation of the thiazole ring and subsequent coupling with a pyridine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
WAY-658650 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amine under specific conditions.
Substitution: The benzamide moiety can undergo substitution reactions with different nucleophiles.
Coupling Reactions: The thiazole and pyridine rings can be coupled with other aromatic compounds to form derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
WAY-658650 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of WAY-658650 involves its interaction with bacterial enzymes and proteins, disrupting essential cellular processes. The compound targets specific pathways in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of bacterial cell walls and proteins.
Comparaison Avec Des Composés Similaires
WAY-658650 can be compared with other antibacterial agents such as:
Benzoyleneurea: Another antibacterial compound with a different mechanism of action.
JFD01307SC: A glutamine synthetase inhibitor with anti-tuberculosis activity.
Sulfaethoxypyridazine: A sulfonamide antibacterial agent used in veterinary medicine.
WAY-658650 is unique due to its specific activity against Mycobacterium tuberculosis and its potential for further development as a therapeutic agent.
Propriétés
Formule moléculaire |
C15H10N4O3S |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20) |
Clé InChI |
JQVGGGLUCDRLSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815819.png)


![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
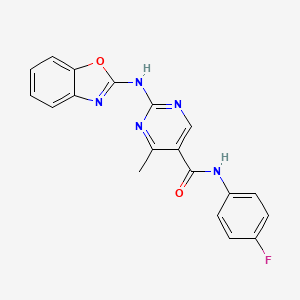
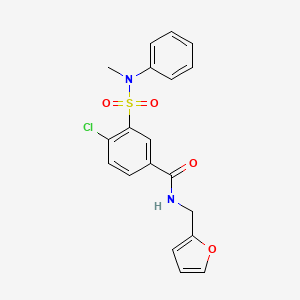
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
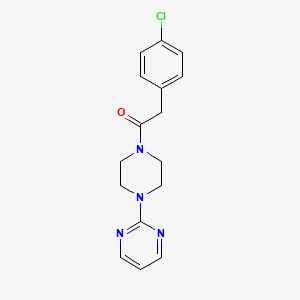
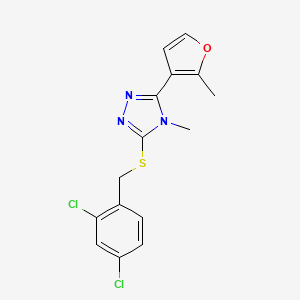
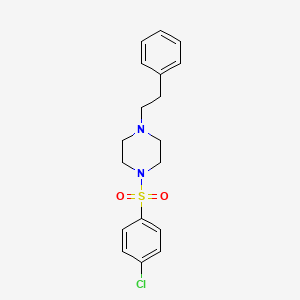
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
